molecular formula C17H27ClN2O5 B2800260 Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride CAS No. 1052403-72-1

Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride

Cat. No.: B2800260
CAS No.: 1052403-72-1
M. Wt: 374.86
InChI Key: UAHZOWARLQWLFT-UHFFFAOYSA-N
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Description

Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a piperazine ring, a hydroxy group, and a methoxyphenoxy group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions to form the piperazine ring.

    Introduction of the hydroxy group: The hydroxy group is introduced through a nucleophilic substitution reaction using a suitable hydroxylating agent.

    Attachment of the methoxyphenoxy group: This step involves the reaction of the intermediate compound with 4-methoxyphenol under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of hydroxy-containing compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride can be compared with other similar compounds, such as:

    Ethyl 4-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperazine-1-carboxylate: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    Ethyl 4-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperazine-1-carboxylate acetate: Contains an acetate salt form, which may have different solubility and stability properties.

    Ethyl 4-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperazine-1-carboxylate sulfate: Contains a sulfate salt form, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific combination of functional groups and salt form, which can influence its chemical properties and potential biological activities.

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5.ClH/c1-3-23-17(21)19-10-8-18(9-11-19)12-14(20)13-24-16-6-4-15(22-2)5-7-16;/h4-7,14,20H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHZOWARLQWLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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